8-(4-methoxyphenoxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole
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Overview
Description
8-(4-methoxyphenoxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is a complex organic compound that belongs to the class of fused-ring carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methoxyphenoxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the indolo[3,2,1-jk]carbazole core, followed by functionalization with the 4-methoxyphenoxy group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
8-(4-methoxyphenoxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where the methoxy group can be replaced by other nucleophiles
Common Reagents and Conditions
The common reagents used in these reactions include strong oxidizing and reducing agents, as well as nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives. Substitution reactions can lead to a wide range of functionalized carbazole derivatives .
Scientific Research Applications
8-(4-methoxyphenoxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electronic properties .
Mechanism of Action
The mechanism of action of 8-(4-methoxyphenoxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron transport material, facilitating charge transfer in electronic devices. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indolo[3,2,1-jk]carbazole: Shares the same core structure but lacks the 4-methoxyphenoxy group.
9H-carbazole: A simpler carbazole derivative without the fused-ring structure.
Indolo[2,3-a]carbazole: Another fused-ring carbazole with different ring fusion patterns
Uniqueness
8-(4-methoxyphenoxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is unique due to its specific functional groups and ring structure, which confer distinct electronic and chemical properties. These features make it particularly valuable in applications requiring high thermal stability and efficient charge transport .
Properties
Molecular Formula |
C21H22N2O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
12-(4-methoxyphenoxy)-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
InChI |
InChI=1S/C21H22N2O2/c1-24-14-5-7-15(8-6-14)25-16-9-10-20-18(13-16)17-3-2-4-19-21(17)23(20)12-11-22-19/h5-10,13,19,22H,2-4,11-12H2,1H3 |
InChI Key |
LTMIZKVXZVNXNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC3=C(C=C2)N4CCNC5C4=C3CCC5 |
Origin of Product |
United States |
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